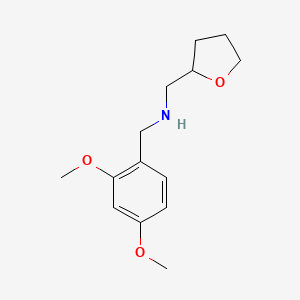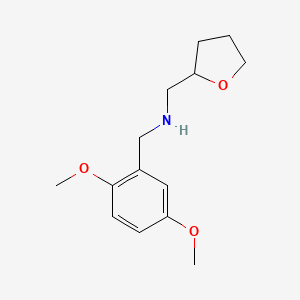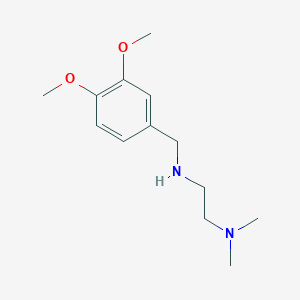
N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N’-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine” is an organic compound. The “3,4-Dimethoxy-benzyl” part suggests the presence of a benzene ring with two methoxy groups (-OCH3) attached at the 3rd and 4th positions. The “N,N-dimethyl-ethane-1,2-diamine” part indicates the presence of an ethane backbone with amine (-NH2) groups at both ends, and each of these amines is further substituted with a methyl group (-CH3) .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 3,4-dimethoxybenzyl halide with N,N-dimethylethane-1,2-diamine. The halide would serve as an electrophile, while the amine would act as a nucleophile .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with two methoxy groups and a N,N-dimethylethane-1,2-diamine chain. The benzene ring contributes to the compound’s stability and rigidity, while the amine groups may participate in hydrogen bonding .
Chemical Reactions Analysis
Amines, such as N,N-dimethylethane-1,2-diamine, are basic and can react with acids to form salts. They can also undergo reactions with electrophiles due to the lone pair of electrons on the nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Amines generally have higher boiling points than hydrocarbons of similar molecular weight due to their ability to form hydrogen bonds. The presence of a benzene ring could contribute to the compound’s stability and may also affect its solubility .
科学的研究の応用
Application 1: Protective Group for Thiol Moiety
Scientific Field
Nano Research
Summary of Application
The 3,4-dimethoxybenzyl group is used as a protective group for the thiol moiety. This increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation .
Methods of Application
The protective group is introduced to the thiol moiety to increase its solubility and stability. The group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Results or Outcomes
The resulting self-assembled monolayers (SAMs) have the same structure and quality as the ones obtained from the respective unprotected thiols .
Application 2: Fuel for Microbial Fuel Cell (MFC)
Scientific Field
Biochemistry
Methods of Application
The compound is introduced into a microbial fuel cell as a source of energy. The microbes in the cell metabolize the compound, generating electricity .
Results or Outcomes
The use of 3,4-Dimethoxybenzyl alcohol in a microbial fuel cell results in the generation of power .
Application 3: In Situ Deprotection/Deposition of Extended Aromatic Thiolate Monolayers
Summary of Application
The 3,4-dimethoxybenzyl group is used as a protective group for the thiol moiety, which increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation .
Results or Outcomes
Application 4: Oxidant in Organic Synthesis
Scientific Field
Organic Chemistry
Summary of Application
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone with a high reduction potential. It commonly mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
Methods of Application
DDQ is used in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .
Results or Outcomes
DDQ has found broad utility as a stoichiometric oxidant in organic synthesis .
特性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-15(2)8-7-14-10-11-5-6-12(16-3)13(9-11)17-4/h5-6,9,14H,7-8,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISCZWBNIQPITJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC(=C(C=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

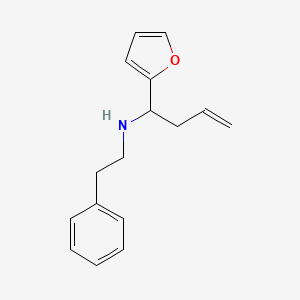
![Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine](/img/structure/B1306306.png)
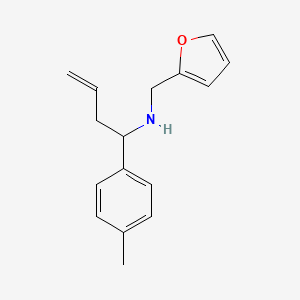
![[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine](/img/structure/B1306308.png)
![Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine](/img/structure/B1306310.png)
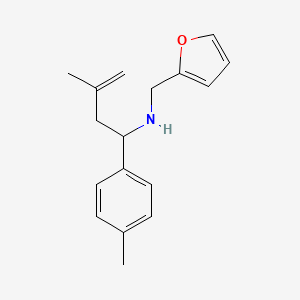
![(4-(1-[(Furan-2-ylmethyl)amino]but-3-enyl)phenyl)dimethylamine](/img/structure/B1306312.png)
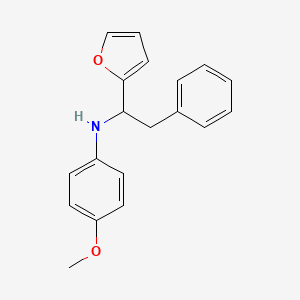
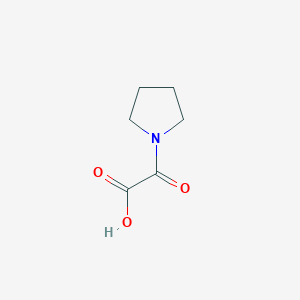
![{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine](/img/structure/B1306316.png)
![4-Oxo-3-o-tolyl-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306318.png)
